Formamido zectran
Description
Evolution of Carbamate (B1207046) Chemistry in Pest Management Research
Carbamate insecticides, derivatives of carbamic acid, emerged in the 1950s as a result of research into chemicals with anticholinesterase activity, similar to organophosphates. scribd.com These compounds are characterized by a carbamate ester bond and act as reversible inhibitors of the enzyme acetylcholinesterase (AChE) in the nervous system. frontiersin.org Their development was driven by a search for insecticides with greater specificity and lower mammalian toxicity compared to existing options. researchgate.net
The first successful carbamate, carbaryl, was introduced in 1956 and gained widespread use due to its broad spectrum of insect control and relatively low toxicity to mammals. scribd.com The evolution of carbamate chemistry has led to a diverse range of compounds with varying activity, persistence, and uses. scribd.comfrontiersin.org Carbamates have been extensively used in agriculture, forestry, and public health to control a wide array of pests, including insects, nematodes, and mollusks. frontiersin.orgresearchgate.net Despite their environmental impact, carbamates, along with organophosphates, continue to be a significant class of insecticides used globally. plantprotection.pl
Emergence of Zectran (Mexacarbate) as a Model Carbamate in Ecological Studies
Zectran, the trade name for the carbamate pesticide mexacarbate (B1676544), was developed by Dow Chemical Company and introduced in 1961. wikipedia.org It was notable for being one of the first biodegradable pesticides. wikipedia.org Zectran was utilized for the control of pests on lawns, turf, and flowers, and also as a molluscicide. nih.gov
In scientific research, Zectran became a subject of interest for its effectiveness against specific pests like the spruce budworm. uidaho.edu This led to its use in experimental applications in forestry, particularly in Canada during the 1970s. cambridge.org These applications provided opportunities for ecological studies on the impact and fate of a carbamate insecticide in a forest environment. cambridge.org Research was conducted to determine Zectran residues in various components of the forest ecosystem following aerial spraying. acs.org Studies also investigated its effects on non-target organisms, including various algae. nih.gov Although Zectran showed promise in laboratory tests and some field trials, its use was eventually discontinued (B1498344) due to high production costs and a limited market. nih.govcambridge.org
Identification and Significance of Zectran Metabolites, including Formamido Zectran, in Academic Research
The metabolic fate of Zectran has been a key area of academic research, leading to the identification of several metabolites, including this compound. When Zectran is exposed to sunlight on bean foliage, this compound is one of the major degradation products identified. echemi.com
Metabolism studies in various organisms have revealed the pathways by which Zectran is broken down. In insects such as the spruce budworm and tobacco budworm, Zectran is converted into multiple metabolites. nih.gov Among these, 4-formamido-3,5-xylyl-methylcarbamate (this compound) was identified as a principal metabolite. who.int
In vitro studies using liver preparations from humans, rats, and dogs have also identified this compound as a minor metabolite of Zectran. llu.edu The primary metabolic route for Zectran in these species is N-dealkylation, with other pathways including hydroxylation of the carbamate moiety N-methyl groups. llu.edu Research on the metabolism of Zectran in freshwater crayfish also detected the presence of 4-formamido mexacarbate (FAM), another name for this compound, as a primary metabolite. asme.org
The identification of this compound and other metabolites is significant for understanding the complete environmental and biological impact of the parent compound, Zectran. The study of these metabolites helps to create a more comprehensive picture of how the pesticide behaves and persists in different systems.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
10233-95-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4-formamido-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-9(16-11(15)12-3)5-8(2)10(7)13-6-14/h4-6H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
JIYAGTDSFMORMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC=O)C)OC(=O)NC |
Origin of Product |
United States |
Mechanistic Insights into Carbamate Action: Focus on Acetylcholinesterase Inhibition
Molecular Basis of Acetylcholinesterase Carbamoylation by Zectran
The inhibitory action of Zectran on acetylcholinesterase is a result of a process known as carbamoylation. nih.govnih.gov The Zectran molecule, like other carbamate (B1207046) insecticides, acts as a substrate for AChE, mimicking the natural substrate, acetylcholine (B1216132). The inhibition process is analogous to the normal enzymatic mechanism but with a significantly slower final step.
The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of three amino acid residues: serine (Ser), histidine (His), and glutamate (B1630785) (Glu). epa.gov The inhibition mechanism involves a two-step process:
Formation of the Enzyme-Inhibitor Complex: Zectran initially binds non-covalently to the active site of AChE. The design of Zectran was conceptually based on mimicking the structure of physostigmine, a natural and potent cholinesterase inhibitor, to ensure a high affinity for the enzyme's active site. imperial.ac.uk
Carbamoylation of the Active Site: Following the initial binding, the carbamate ester linkage of Zectran undergoes nucleophilic attack by the hydroxyl group of the active site serine residue. This results in the formation of a transient, carbamoylated enzyme, where the methylcarbamoyl moiety of Zectran is covalently bonded to the serine residue. nih.gov The phenolic leaving group (4-dimethylamino-3,5-xylenol) is then released.
This carbamoylated enzyme is temporarily inactive. The key to the effectiveness of carbamate inhibitors is that the subsequent hydrolysis of the carbamoyl-enzyme complex (decarbamoylation) is a much slower process compared to the deacetylation that occurs with the natural substrate, acetylcholine. nih.gov This slow reactivation rate leads to a sustained inhibition of the enzyme, causing the accumulation of acetylcholine at the synapse and the consequent neurotoxic effects. The inhibition by carbamates is, however, considered reversible because the carbamoylated enzyme does eventually hydrolyze to regenerate the active enzyme. nih.govnih.gov
Comparative Analysis of Inhibitory Potency Across Zectran and its Metabolites
Zectran (mexacarbate) is metabolized in organisms like insects into several derivatives. researchgate.net These metabolic transformations, which can occur through processes like N-dealkylation, can alter the inhibitory potency of the compound against acetylcholinesterase. The primary metabolites include 4-methylamino-3,5-xylyl methylcarbamate, 4-amino-3,5-xylyl methylcarbamate, and 4-formamido-3,5-xylyl methylcarbamate. researchgate.net
Research has shown that these metabolic products generally retain the essential carbamate ester group required for AChE inhibition. researchgate.net Notably, at least one of these metabolites has been found to be an even more potent inhibitor of acetylcholinesterase than the parent Zectran molecule. Specifically, the 4-methylamino-3,5-xylyl-N-methylcarbamate metabolite demonstrates greater in vitro inhibitory activity.
| Compound | Relative Inhibitory Potency against Acetylcholinesterase | Supporting Evidence |
|---|---|---|
| Zectran (Mexacarbate) | Potent Inhibitor | Parent compound with established AChE inhibitory activity. nih.gov |
| 4-Methylamino-3,5-xylyl-methylcarbamate | More potent than Zectran | In vitro studies have shown this metabolite to be a more powerful AChE inhibitor than the parent compound. |
| 4-Amino-3,5-xylyl-methylcarbamate | Active Inhibitor | Metabolite retains the carbamate moiety necessary for AChE inhibition. researchgate.net Specific comparative potency data is limited. |
| 4-Methylformamido-3,5-xylyl-methylcarbamate | Active Inhibitor | Metabolite retains the carbamate moiety necessary for AChE inhibition. researchgate.net Specific comparative potency data is limited. |
| 4-Formamido-3,5-xylyl-methylcarbamate | Active Inhibitor | Metabolite retains the carbamate moiety necessary for AChE inhibition. Specific comparative potency data is limited. |
Structural Elucidation of Enzyme-Inhibitor Complexes
While a specific crystal structure of a Zectran-acetylcholinesterase complex has not been detailed in the available literature, the structural basis of inhibition can be inferred from studies on other carbamates, such as rivastigmine (B141). X-ray crystallography of these complexes reveals precise details of the enzyme-inhibitor interaction.
The core structural feature of the inhibited enzyme is the covalent bond between the carbamoyl (B1232498) group of the inhibitor and the oxygen atom of the active-site serine residue (Ser203 in human AChE). This bond effectively blocks the enzyme's catalytic activity.
Studies with rivastigmine have shown that after the carbamoyl moiety is transferred to the serine, the leaving group can be retained within the active site gorge, held in place by interactions with aromatic amino acid residues in the "anionic" subsite, which normally binds the quaternary ammonium (B1175870) group of acetylcholine. Furthermore, the formation of the carbamoyl-enzyme conjugate can induce conformational changes in the active site. A significant observation in the rivastigmine-AChE complex is the movement of the active-site histidine residue away from its usual position, leading to a disruption of the catalytic triad. This structural rearrangement likely contributes to the very slow rate of decarbamoylation and the prolonged inhibition of the enzyme. It is highly probable that Zectran and its metabolites induce similar structural changes upon carbamylating the acetylcholinesterase active site.
Biochemical Consequences of Acetylcholinesterase Inhibition in Arthropod Models
The inhibition of acetylcholinesterase by Zectran in arthropods leads to a cascade of biochemical and physiological events, stemming from the accumulation of acetylcholine at synapses and neuromuscular junctions. researchgate.net This excess acetylcholine results in the continuous and uncontrolled firing of nerve impulses. mdpi.com
The primary biochemical consequences observed in arthropod models include:
Neuroexcitation: The overstimulation of cholinergic receptors leads to a state of hyperexcitability in the insect's nervous system. This manifests as a range of symptoms, including tremors, hyperactivity, and uncoordinated movements. researchgate.netmdpi.com
Paralysis: Prolonged neuroexcitation eventually leads to neuromuscular fatigue and paralysis. researchgate.net The constant stimulation depletes the neuron's ability to transmit signals effectively, and the muscles can no longer respond, resulting in a flaccid paralysis.
Physiological Stress Responses: In addition to direct neurotoxicity, Zectran poisoning can induce broader physiological stress. For instance, in some lepidopteran larvae, toxic levels of Zectran have been observed to cause a characteristic darkening and constriction or shriveling of the body.
Ultimately, the combination of these biochemical disruptions leads to the death of the arthropod, typically from respiratory failure or general metabolic collapse due to the sustained, uncontrolled neuronal activity.
Advanced Synthetic Methodologies and Chemical Derivatization of Carbamate Scaffolds Relevant to Zectran and Formamido Zectran
Strategies for the Synthesis of Zectran Analogues for Research Purposes
The synthesis of Zectran (Mexacarbate) and its analogues for research, particularly for structure-activity relationship (SAR) studies, traditionally involves the reaction of a substituted phenol (B47542) with an isocyanate. Zectran itself is 4-(dimethylamino)-3,5-dimethylphenyl methylcarbamate. nih.gov The development of analogues is crucial for creating more effective or biodegradable insecticides and for studying the mechanisms of toxicity. who.int
Key synthetic strategies for creating a library of Zectran analogues include:
Modification of the Phenolic Ring: Introducing different substituents on the aromatic ring of the phenol precursor allows for the exploration of electronic and steric effects on biological activity. This involves synthesizing various substituted 4-amino-3,5-dimethylphenols.
Variation of the Carbamate (B1207046) Side-Chain: The N-methyl group on the carbamate moiety can be replaced with other alkyl or aryl groups. This is typically achieved by using different isocyanates (e.g., ethyl isocyanate, phenyl isocyanate) in the reaction with the parent phenol.
Isocyanate Precursor Methods: The Curtius rearrangement is a classical method for generating the isocyanate intermediate from acyl azides, which can be derived from carboxylic acids. nih.gov This allows for a wide variety of N-substituents on the final carbamate product, providing diverse analogues for research. nih.gov
The development of Zectran by Alexander Shulgin at Dow Chemical Company was a landmark in creating the first biodegradable pesticide, a success which spurred further research into related carbamate structures. wikipedia.orgwikipedia.org
Table 1: Synthetic Approaches for Zectran Analogues
| Strategy | Description | Key Reactants Example | Purpose in Research |
|---|---|---|---|
| Phenolic Moiety Variation | Synthesis and use of different substituted phenols to react with methyl isocyanate. | 4-amino-3-ethylphenol + Methyl Isocyanate | Study steric/electronic effects on the aromatic ring. |
| Carbamate N-Substitution | Reaction of the parent phenol with various isocyanates. | 4-dimethylamino-3,5-dimethylphenol + Ethyl Isocyanate | Investigate the role of the N-alkyl/aryl group in receptor binding. |
| Curtius Rearrangement | Thermal decomposition of a custom acyl azide (B81097) to an isocyanate, which is then trapped by the phenol. | Corresponding Acyl Azide → Isocyanate + Phenol | Access a broad range of N-substituted analogues not available from commercial isocyanates. nih.gov |
Directed Synthesis of Formamido-Containing Carbamates for Mechanistic Probes
Recent advances in catalysis have established formamides as viable and less hazardous surrogates for isocyanates in carbamate synthesis. researchgate.net This approach is particularly relevant for the conceptual synthesis of "Formamido zectran," where a formamide (B127407) serves as the precursor to the carbamate moiety. These methods are used as mechanistic probes to understand reaction pathways and develop more atom-efficient syntheses. researchgate.netacs.org
The core of this strategy is the catalytic dehydrogenation or oxidative coupling of a formamide with a phenol. acs.orgtandfonline.com The reaction proceeds through a transient isocyanate intermediate, which is generated in situ and immediately trapped by the phenol to yield the desired carbamate. acs.orgrsc.org This avoids the handling of toxic isocyanate reagents.
Key catalytic systems for this transformation include:
Iron-Based Catalysts: Pincer-ligated iron complexes can effectively catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols/phenols. acs.org Mechanistic studies show the reaction involves the dehydrogenation of the formamide to an isocyanate, which then reacts with the alcohol. acs.org
Copper-Based Catalysts: Copper catalysts are widely used for cross-dehydrogenative coupling (CDC) reactions, directly coupling phenols with formamides (which can also serve as the solvent) to produce carbamates. researchgate.net
These methods provide a direct route to carbamates from formamide precursors, offering a powerful tool for creating specific carbamate structures to probe biological or chemical mechanisms.
Table 2: Catalytic Systems for Carbamate Synthesis from Formamides
| Catalyst Type | Example Catalyst | Reaction Type | Key Feature | Citation |
|---|---|---|---|---|
| Iron Pincer Complex | (iPrPNP)Fe(H)(CO) | Dehydrogenative Coupling | Forms a transient isocyanate intermediate from formamide. | acs.org |
| Copper Salt | Copper(I) Chloride (CuCl) | Oxidative Coupling | Effective for coupling with various phenols, including those with sensitive functional groups. | researchgate.net |
| Iron (II) Bromide | FeBr2 | Oxidative Cross-Coupling | Provides a direct coupling of simple phenols with mono- and di-alkyl formamides. | tandfonline.com |
| Ruthenium Pincer Complex | Not specified | Acceptorless Dehydrogenative Coupling | Allows for the use of formamides as isocyanate surrogates for synthesizing ureas and carbamates. | researchgate.net |
Chemo-Enzymatic Approaches for Carbamate Modification
Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering green and efficient routes for modifying carbamate scaffolds. unimi.it Enzymes such as lipases, esterases, and hydrolases are employed for their high chemo-, regio-, and stereoselectivity under mild reaction conditions. unimi.itresearchgate.net
Prominent chemo-enzymatic strategies include:
Enzymatic Synthesis of Carbamates: Promiscuous esterases, such as the esterase from Pyrobaculum calidifontis (PestE), can catalyze carbamate synthesis from various amines and carbonate donors in aqueous media. researchgate.net Immobilized lipase (B570770) B from Candida antarctica (CALB) is also widely used to synthesize carbamates through the aminolysis of carbonates. unimi.it
Enzymatic Hydrolysis and Degradation: Carbamate hydrolases, found in various microorganisms, catalyze the hydrolysis of the carbamate ester bond, which is the first step in their biodegradation. nih.govplos.orgfrontiersin.org While primarily studied for bioremediation, these enzymes offer potential for selective cleavage or modification of carbamate-containing molecules in research contexts. researchgate.net
Coupled Chemo-Enzymatic Flow Synthesis: Continuous flow processes can integrate chemical reactions with enzymatic steps. For example, a high-energy Curtius rearrangement to form a carbamate can be "telescoped" with a subsequent enzymatic step where CALB is used to selectively remove excess reagents, simplifying purification. beilstein-journals.org
These biocatalytic approaches are valuable for creating structurally precise carbamate derivatives and for developing more sustainable synthetic processes.
Table 3: Enzymes Used in Carbamate Scaffold Modification
| Enzyme | Source Organism | Reaction Catalyzed | Application | Citation |
|---|---|---|---|---|
| Lipase B (CALB) | Candida antarctica | Transesterification, Aminolysis | Synthesis of carbamates from carbonates; selective removal of impurities in flow chemistry. | unimi.itbeilstein-journals.org |
| Esterase (PestE) | Pyrobaculum calidifontis | Carbamate synthesis (promiscuous aminolysis) | Efficient synthesis of protected amino acids and other carbamates in water. | researchgate.net |
| Carbamate Hydrolase | Pseudomonas sp., Rhizobium sp. | Hydrolysis of carbamate ester linkage | Bioremediation; potential for selective cleavage in synthetic routes. | frontiersin.org |
| Acetylcholinesterase (AChE) | Various (e.g., electric eel) | Hydrolysis of acetylcholine (B1216132) (inhibited by carbamates) | Used in biosensors to detect carbamate pesticides through inhibition activity. | mdpi.com |
Novel Derivatization Techniques for Studying Carbamate Reactivity
Derivatization is a critical tool for studying the reactivity of carbamates, enabling their analysis, and probing their interactions with biological targets. These techniques modify the carbamate or its reaction products to enhance stability, detectability, or to trap reactive intermediates.
Notable derivatization techniques include:
Derivatization for Chromatographic Analysis: Carbamates are often derivatized to improve their thermal stability and volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common method involves reaction with an acylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA), often performed in supercritical fluid carbon dioxide (SC-CO2) for simultaneous extraction and derivatization. researchgate.netnih.gov
Trapping of Reactive Intermediates: To study reaction mechanisms, such as the thermal decomposition of carbamates, highly reactive intermediates like isocyanates must be trapped. Amines such as 1-(2-pyridyl) piperazine (B1678402) (PP) are used as derivatizing agents to react with the isocyanate, forming a stable urea (B33335) derivative that can be quantified by liquid chromatography (LC). mdpi.com
Fluorescent Labeling: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are designed to react with primary and secondary amines to form highly stable, fluorescent derivatives. waters.comnih.gov While used for amino acid analysis, the principle of creating a highly detectable carbamate-related structure is a key strategy in analytical chemistry.
Functional Probes for Mechanistic Studies: Carbamate inhibitors can be converted into functional probes to study enzyme interactions. For example, a carbamate can be synthesized with an alkyne handle, allowing for "click chemistry" ligation to a reporter tag (e.g., a fluorophore or biotin) after it has reacted with its target enzyme. nih.gov This allows for the identification of enzyme targets in complex biological systems. nih.gov
Table 4: Derivatization Reagents for Carbamate Analysis and Reactivity Studies
| Derivatization Reagent | Target Moiety | Purpose | Analytical Method | Citation |
|---|---|---|---|---|
| Heptafluorobutyric Anhydride (HFBA) | Carbamate N-H group | Increase thermal stability and volatility. | GC-MS, GC-ECD | researchgate.netnih.gov |
| 1-(2-pyridyl) piperazine (PP) | Isocyanate intermediate | Trap and stabilize reactive intermediates for quantification. | Liquid Chromatography (LC) | mdpi.com |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | Form stable, fluorescent urea derivatives for sensitive detection. | HPLC with Fluorescence Detection | waters.comnih.gov |
| Alkyne-derivatized Carbamates | Enzyme active site | Covalently label and identify target enzymes using click chemistry. | Mass Spectrometry, Gel Electrophoresis | nih.gov |
Metabolic Transformation Pathways of Zectran Leading to Formamido Zectran and Other Metabolites
Biotransformation Processes in Insect Systems
Studies on the metabolism of Zectran in insects such as the spruce budworm, tobacco budworm, and housefly larvae have revealed complex pathways involving hydrolysis, dealkylation, oxidation, and conjugation. scite.ainih.gov These processes collectively contribute to the detoxification and elimination of the insecticide from the insect's body.
After topical application, Zectran is metabolized into at least nine different compounds in the spruce budworm and tobacco budworm, and ten in the housefly. scite.ainih.gov Among these, four major metabolites have been consistently identified across all three insect species. In descending order of their concentration, these are:
4-methylamino-3,5-xylyl methylcarbamate
4-amino-3,5-xylyl methylcarbamate
4-methylformamido-3,5-xylyl methylcarbamate
4-formamido-3,5-xylyl methylcarbamate scite.ainih.gov
Another metabolite has been tentatively identified as 4-dimethylamino-3,5-xylyl-N-hydroxymethyl carbamate (B1207046). nih.gov
Enzymatic Hydrolysis Mechanisms
Enzymatic hydrolysis is a key initial step in the metabolism of many xenobiotics, including insecticides. nih.gov This process involves the cleavage of chemical bonds by the addition of water, often catalyzed by esterase enzymes. In the context of Zectran, hydrolysis of the carbamate ester linkage would lead to the formation of 4-dimethylamino-3,5-xylenol. However, research indicates that direct hydrolysis of Zectran was not a primary metabolic route in the studied insects, as evidenced by the lack of C14O2 evolution from carbonyl-labeled Zectran. scite.ai
Dealkylation and Oxidation Pathways
Dealkylation and oxidation are prominent metabolic pathways for Zectran in insects. scite.aiechemi.com These reactions are typically catalyzed by microsomal monooxygenases, such as the cytochrome P450 enzyme system, which are abundant in insect tissues. researchgate.netresearchgate.net
The primary oxidative reactions involve the N-demethylation of the 4-dimethylamino group. echemi.comresearchgate.net This process occurs sequentially, first removing one methyl group to form 4-methylamino-3,5-xylyl methylcarbamate, and then the second methyl group to yield 4-amino-3,5-xylyl methylcarbamate. scite.ainih.gov
Further oxidation leads to the formation of formamido derivatives. The N-methyl group can be oxidized to an N-hydroxymethyl group, which is then further oxidized to a formyl group. researchgate.netresearchgate.net This results in the production of 4-methylformamido-3,5-xylyl methylcarbamate and 4-formamido-3,5-xylyl methylcarbamate. scite.ainih.gov It has been suggested that oxidation of Zectran on the surface of the spruce budworm's cuticle could be a significant source of the metabolites found within the insect's body. scite.ai
Conjugation Reactions in Biological Systems
Following the initial Phase I reactions of hydrolysis, oxidation, and dealkylation, the resulting metabolites often undergo Phase II conjugation reactions. nih.govwikipedia.org These reactions involve the addition of endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion from the body. neu.edu.truomus.edu.iq
Phytoremediation and Plant-Mediated Metabolism of Zectran
Plants possess the ability to take up and metabolize foreign compounds, a process known as phytoremediation. austinpublishinggroup.commdpi.com This capability extends to pesticides like Zectran, which can be absorbed and transformed within plant tissues. nih.govnih.gov
Foliar Uptake and Translocation Studies
Foliar application is a common method for pesticide use, and the subsequent uptake and movement of the compound within the plant are critical for its efficacy and environmental fate. annualreviews.orgrsc.org Studies on various substances have shown that foliar-applied compounds can penetrate the leaf cuticle and be translocated to other parts of the plant, including stems, roots, and newly developing leaves. vt.edumdpi.comnih.gov The efficiency of this process can be influenced by the chemical properties of the compound and the plant species. annualreviews.org For instance, the use of adjuvants with spreading and penetrating properties can enhance leaf uptake and systemic movement. vt.edu
Lignin (B12514952) Incorporation and Sequestration Phenomena
A significant aspect of Zectran's fate in plants is its incorporation into lignin. nih.gov Lignin is a complex polymer that provides structural support to plant cell walls. osti.govscielo.br When Zectran is applied to plants, such as broccoli, examination of the methanol-insoluble material has shown that Zectran metabolites can be incorporated into the lignin fraction. nih.gov This sequestration into the lignin polymer is considered a form of permanent storage, effectively removing the compound from further metabolic activity and potential environmental dispersal. nih.govinchem.org This process of binding xenobiotic residues to cell wall components is a recognized detoxification mechanism in plants. nih.gov
Photolytic Degradation Mechanisms of Zectran and Formation of Formamido Derivatives
Exposure of Zectran to sunlight and UV light initiates a series of photochemical reactions, resulting in its degradation and the formation of several products. When Zectran was subjected to UV light for 40 hours, twelve degradation products were observed, with four being identified as the methylamino, amino, methylformamido, and formamido derivatives. echemi.com These same primary products were also formed when Zectran was exposed to sunlight on bean foliage. echemi.com
Further studies on the photochemistry of Zectran have identified three major products: 4-monomethylamino-3,5-xylyl-N-methyl carbamate, 4-hydroxy-2-6-dimethyl-N-methyl benzamide, and 4-dimethylamino-3,5-dimethylphenol. annualreviews.org The formation of these compounds suggests that the photochemical dissociation of Zectran proceeds through two main primary steps, one of which is a photo-Fries rearrangement that yields the phenol (B47542). annualreviews.org The rates at which these products are formed are only slightly affected by the solvent used (methanol or cyclohexane), degassing, or the wavelength of the light (254-300 nm). annualreviews.org In an ethanol (B145695) solution, exposure to sunlight for one to three hours produced a variety of unidentified photolytic products. nih.gov The estimated half-life for the reaction of vapor-phase Zectran with photochemically generated hydroxyl radicals in the atmosphere is 7.90 hours. nih.gov
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments
Zectran is subject to hydrolysis, a chemical process in which a molecule of water ruptures one or more chemical bonds. The rate of this degradation is significantly influenced by the pH and temperature of the aqueous medium. nih.gov Zectran is stable under normal conditions but decomposes in highly alkaline media. nih.gov
The persistence of Zectran in natural waters is dependent on both pH and temperature. nih.gov In river water contained in a sealed glass jar under both sunlight and artificial fluorescent light, with an initial concentration of 10 µg/l, 100% of the Zectran remained after one hour. However, this amount decreased to 15% after one week, and no Zectran was detectable from two to eight weeks. echemi.com
Kinetic studies of the hydrolytic degradation of Zectran in aqueous media have been conducted using high-performance liquid chromatography (HPLC) and UV spectrophotometry. sctunisie.org These studies identified 3,5-dimethyl-4-dimethylaminophenol as the main hydrolysis product. sctunisie.org The positive activation entropy (ΔS = +7,05 J mol-1 K-1) and the lack of general base catalysis suggest an E1cB (Elimination Unimolecular conjugate Base) mechanism. sctunisie.orgscribd.com This mechanism involves the unimolecular collapse of Zectran via a methylisocyanate intermediate to form 3,5-dimethyl-4-dimethylaminophenol and methylamine. sctunisie.orgscribd.com
The rate of hydrolysis increases with pH. The formation of 2-hydroxy-3,5-dimethyl-p-benzoquinone, another degradation product, occurred in less than one hour at a pH of 9 or greater, while it took several days at a pH of 4.5 or lower. echemi.com The maximum rate of formation for this product was observed at pH 9.5 and was the same in both light and dark conditions. echemi.com
Environmental Dynamics and Ecological Impact of Zectran and Its Degradation Products
Persistence and Dissipation Rates in Soil Ecosystems
Zectran is generally considered a non-persistent insecticide. uidaho.edu Studies have shown that it breaks down in sunlight within a few hours and is rapidly degraded by biological systems. uidaho.edu Research on its persistence in different soil types reveals rapid degradation. In both sandy loam and clay loam forest soil litters, radiolabeled mexacarbate (B1676544) demonstrated quick breakdown. nih.gov
Foliage from sprayed areas also showed a rapid decline in Zectran residues. Within four weeks of spraying, the levels deteriorated to insignificant amounts, and after just eight days, the residue on most plant material was less than one part per million. uidaho.edu
Interactive Data Table: Half-life of Zectran in Different Soil Types
| Soil Type | Condition | Half-life (days) |
| Sandy Loam | Aerobic | 7.31 |
| Clay Loam | Aerobic | 8.88 |
| Sandy Loam | Submerged | 7.72 |
| Clay Loam | Submerged | 9.32 |
Aquatic Fate and Degradation in Water Bodies
The persistence of Zectran in aquatic environments is influenced by factors such as pH and temperature. nih.gov Hydrolysis is a key degradation pathway in water. nih.gov Studies have shown that Zectran can be effectively removed from water through processes like gamma radiation, which follows pseudo-first-order kinetics. aphrc.orgcabidigitallibrary.org In one study, complete elimination of Zectran was achieved at an absorbed dose of 6 kGy. aphrc.orgcabidigitallibrary.org
The degradation of Zectran in water leads to the formation of various by-products. aphrc.org While Zectran itself is considered non-persistent, the characteristics of its degradation products are also important for understanding its total environmental impact. uidaho.edu One of its breakdown products is noted to be more active than Zectran itself but also degrades rapidly. tandfonline.com
Field studies in streams have shown that while Zectran application can lead to a temporary increase in the downstream drift of some aquatic insects, there is no significant long-term reduction in the numbers or diversity of bottom-dwelling insects. tandfonline.comoup.com This suggests that the impact on aquatic insect populations is minor and transient. oup.com
Bioaccumulation and Biotransformation in Non-Target Organisms
Carbamate (B1207046) pesticides like Zectran are generally metabolized and excreted relatively quickly in many organisms, which limits their potential for bioaccumulation. who.intinchem.org However, the extent of this can vary between species.
Studies on the effects of Zectran on birds have been conducted to assess its impact. In field tests, biologists monitored songbirds and blue grouse, even using tiny radio transmitters to track their movements and check for accumulations of Zectran in their systems. uidaho.edu While some studies have investigated the effects of Zectran on brain cholinesterase activity in forest songbirds, others have looked at broader toxicological impacts on species like the house sparrow. open.ac.ukresearchgate.net The LD50 of Zectran in house sparrows has been determined, and research has noted effects on glucose and lipid metabolism. researchgate.net Despite these studies, there is no strong evidence to suggest significant bioaccumulation in avian species.
Research involving mammals has shown that Zectran is metabolized and excreted. In a study where dogs were fed radiolabeled Zectran for a week, approximately three-quarters of the radioactivity was excreted in the urine and one-quarter in the feces. nih.gov The primary urinary metabolites were glucuronide and sulfate (B86663) conjugates of the corresponding phenol (B47542). nih.gov
Field studies have also monitored small mammals like squirrels, mice, and chipmunks, as well as larger animals such as deer and elk, in sprayed areas. uidaho.edu Analysis of foliage browsed by deer and elk showed that Zectran residues declined to insignificant levels within four weeks. uidaho.edu This rapid degradation on plant material reduces the likelihood of significant dietary exposure and subsequent bioaccumulation in these mammals. uidaho.edu
Zectran is considered to have a relatively low toxicity to fish. uidaho.edu Laboratory tests have ranked it as one of the least toxic chemicals to game fish. uidaho.edu Field studies in creeks containing species like trout and salmon have reported no significant fish mortality following Zectran application. uidaho.edutandfonline.com
While some carbamates can bioaccumulate in fish due to slower metabolism, Zectran's rapid degradation likely mitigates this risk. who.int Studies on aquatic insects, which are a food source for fish, have shown that while some downstream drift of insects occurs shortly after spraying, there are no lasting effects on their populations. tandfonline.comoup.com This lack of significant impact on the food source further reduces the potential for bioaccumulation in fish.
Mammalian Species (e.g., squirrels, mice, chipmunks, deer, elk, dogs, rats)
Impact on Non-Target Insect Populations and Biodiversity
While Zectran is effective against its target pest, the spruce budworm, its impact on other insect populations is a key consideration for biodiversity. uidaho.edu Field studies have reported little to no reduction in insect populations other than the target pest and some associated defoliators. uidaho.edu
Soil-Bound Residues and Their Ecological Significance
Following application, the insecticide Zectran (mexacarbate) and its subsequent degradation products interact with the soil matrix, leading to the formation of soil-bound residues. These residues, also known as non-extractable residues (NER), are chemical remnants that cannot be removed from the soil using conventional extraction methods with aqueous or mild organic solvents. ecetoc.orgpfmodels.orgepa.gov The formation of these bound residues is a critical aspect of Zectran's long-term environmental fate, influencing its persistence, bioavailability, and potential for lasting ecological impact. nih.gov
The process is largely driven by the strong adsorption of mexacarbate and its metabolites to soil components, particularly organic matter and clay particles. pjoes.comresearchgate.net Microbial activity plays a direct and significant role in this process; as microorganisms metabolize Zectran, the resulting metabolites can become incorporated into the soil's humic substances. pfmodels.orgnih.gov Studies on carbamates as a chemical class indicate they can form a substantial proportion of non-extractable residues compared to other pesticide groups. pfmodels.orgnih.gov
Research using 14C-labeled mexacarbate has demonstrated the rapid contribution of microbial activity to the decline of extractable residues in forest soil litter. In non-sterile soils, the amount of free or loosely bound mexacarbate recovered after a 45-day incubation period was significantly lower than in sterile soils, where microbial degradation was inhibited. This suggests that a substantial portion of the parent compound and its metabolites are either mineralized to CO₂ or transformed into bound residues within the soil matrix.
Research Findings on the Dissipation of Extractable Zectran
A study on the degradation of 14C-labeled mexacarbate in different forest soil litters highlights the role of microbes in reducing the amount of extractable residues over time. The significant decrease in recoverable mexacarbate from non-sterile soils points towards its transformation into non-extractable (bound) forms or its complete degradation.
Table 1: Recovery of Extractable 14C-Mexacarbate from Soil Litters After 45 Days
| Soil Litter Type | Condition | Incubation Condition | Recovery of Free/Loosely Bound Mexacarbate (%) |
|---|---|---|---|
| Sandy Loam | Non-Sterile | Aerobic | 1-2 |
| Non-Sterile | Submerged | 8-11 | |
| Sterile | Aerobic | 46-50 | |
| Sterile | Submerged | 30-38 | |
| Clay Loam | Non-Sterile | Aerobic | 1-2 |
| Non-Sterile | Submerged | 8-11 | |
| Sterile | Aerobic | 46-50 | |
| Sterile | Submerged | 30-38 |
Data sourced from studies on 14-C labeled mexacarbate degradation. wikipedia.org
Ecological Significance of Bound Residues
The formation of soil-bound residues is ecologically significant for several reasons. Primarily, the binding process reduces the immediate bioavailability of the pesticide and its metabolites. wikipedia.orgresearchgate.net Once bound, these chemical residues are less mobile in the soil, diminishing the potential for leaching into groundwater and reducing direct exposure to soil-dwelling organisms. researchgate.net
However, the sequestration is not always permanent. There is an ongoing scientific discussion about the long-term stability and potential remobilization of bound residues. nih.govnih.gov Several factors can influence the release of these sequestered chemicals:
Changes in Soil Conditions: Alterations in soil pH or the application of certain agricultural inputs like nitrate (B79036) fertilizers can potentially liberate previously bound residues.
Microbial Activity: The turnover of soil organic matter by microorganisms can lead to the slow release of entrapped residues over extended periods. ecetoc.org
Bioavailability to Soil Biota: While bioavailability is significantly reduced, some studies on other pesticides have shown that soil organisms, such as earthworms and plants, may still uptake a small fraction of non-extractable residues. nih.govnih.gov For example, research on the herbicide methabenzthiazuron (B33166) demonstrated that maize plants could absorb aged and non-extractable residues from the soil. nih.gov Similarly, earthworms have been observed to accumulate previously bound residues of pesticides like atrazine (B1667683) and isoproturon. nih.gov This indicates a potential pathway for the re-entry of these persistent chemical residues into the terrestrial food chain, long after their initial application.
While specific long-term studies on the bioavailability of Zectran's bound residues are not extensively detailed in available literature, the behavior of other carbamates and pesticides suggests that these residues represent a potential long-term, low-level source of environmental contamination that warrants consideration in ecological risk assessments. pfmodels.orgwho.int
Advanced Analytical Methodologies for the Detection and Quantification of Zectran and Formamido Zectran in Environmental and Biological Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Intact Carbamate (B1207046) Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized technique for the analysis of various pesticides. qscience.com However, the direct analysis of intact N-methyl carbamates like Zectran by GC-MS presents significant challenges due to their thermal lability. scispec.co.thnih.gov High temperatures in the GC injector port and column can cause the carbamates to degrade, leading to inaccurate and unreliable results. qscience.comnih.gov To address this issue, analytical approaches often involve either controlled decomposition or, more commonly, chemical derivatization to form more thermally stable compounds prior to GC-MS analysis. nih.gov GC combined with tandem mass spectrometry (GC-MS/MS) can provide enhanced sensitivity and selectivity, which is crucial for confirming the identity of analytes in complex matrices. scispec.co.th
Derivatization is a key strategy to enable the successful analysis of N-methyl carbamates by GC-MS. This process involves a chemical reaction to convert the target analyte into a less polar, more volatile, and more thermally stable derivative. nih.govoup.com Several derivatization reagents and procedures have been developed for this purpose.
One common approach is acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govresearchgate.net In this procedure, the N-methyl carbamate is reacted with HFBA, often in the presence of a catalyst like pyridine, to form a stable derivative that can be readily analyzed by GC-MS. nih.gov Another effective derivatizing agent is 9-xanthydrol, which reacts with methyl- and ethylcarbamates to form xanthyl derivatives suitable for GC-MS detection. nih.gov This reaction can be performed directly in food or beverage samples under optimized conditions of temperature, time, and pH. nih.gov
An alternative technique is "flash alkylation," where methylation occurs rapidly in the hot GC injection port. scispec.co.th Reagents such as MethElute (a trimethylanilinium hydroxide (B78521) solution in methanol) are mixed with the sample extract; upon injection, the heat of the injector facilitates the methylation of the carbamate, allowing for successful chromatography and detection. scispec.co.th These derivatization methods significantly improve the chromatographic behavior of N-methyl carbamates, enabling their sensitive and reliable quantification by GC-MS.
Table 1: Common Derivatization Reagents for GC-MS Analysis of N-Methyl Carbamates
| Derivatization Reagent | Derivative Formed | Key Advantages | Reference |
| Heptafluorobutyric anhydride (HFBA) | Acylated derivative | Forms stable derivatives suitable for electron capture detection (ECD) or MS. | nih.govresearchgate.net |
| 9-Xanthydrol | Xanthyl derivative | Allows for sensitive and selective detection; can be performed directly in sample matrix. | nih.gov |
| MethElute (Trimethylanilinium hydroxide) | Methylated derivative | Simple "flash alkylation" in the GC injector; requires minimal sample preparation. | scispec.co.th |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful and preferred technique for the analysis of polar metabolites like Formamido zectran. nih.gov A major advantage of LC-MS is its ability to analyze a wide range of compounds, including those that are polar, non-volatile, or thermally unstable, often without the need for chemical derivatization. nih.govthermofisher.com This makes it ideally suited for metabolites of Zectran, which are more polar than the parent compound.
The LC system separates the components of a complex mixture, and various column chemistries can be employed to achieve this. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) or columns with polar-embedded reversed-phases are often used to achieve sufficient retention and separation. thermofisher.comlcms.cz Porous graphitic carbon columns have also demonstrated reliable retention for a wide range of polar metabolites. nih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar compounds, as it is a soft ionization method that typically produces a protonated molecule [M+H]+ with minimal fragmentation. thermofisher.com The tandem mass spectrometer (MS/MS) provides two stages of mass analysis, which confers high selectivity and sensitivity. nih.gov By using the multiple reaction monitoring (MRM) mode, the instrument is set to detect a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment), allowing for highly specific and sensitive quantification even in complex matrices. korseaj.org
Table 2: LC-MS/MS Parameters for Polar Metabolite Analysis
| Parameter | Description | Relevance for this compound | Reference |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) with polar-embedded columns. | Effective for retaining and separating polar analytes like this compound from less polar matrix components. | thermofisher.comlcms.cz |
| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization method well-suited for polar compounds, typically forming a stable molecular ion for MS analysis. | thermofisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, enabling accurate quantification. | korseaj.org |
Spectroscopic Techniques for Structural Confirmation of this compound
The unambiguous confirmation of a metabolite's structure, such as the conversion of Zectran to this compound, relies on the combined use of several spectroscopic techniques. numberanalytics.comopenaccessjournals.com While chromatographic methods coupled with mass spectrometry are excellent for detection and quantification, a full structural elucidation typically requires a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. numberanalytics.com
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which allows for the determination of its elemental formula. numberanalytics.com Fragmentation patterns observed in MS/MS experiments give clues about the molecule's structure, such as the loss of specific functional groups. numberanalytics.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. openaccessjournals.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the formamide (B127407) group (N-H and C=O stretching) and the carbamate group (C=O stretching), distinguishing it from the parent Zectran which has a dimethylamino group. phcogj.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed connectivity of atoms in a molecule. openaccessjournals.com 1H NMR provides information on the number and chemical environment of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. Advanced 2D-NMR experiments can establish the bonding framework and definitively confirm the structure of this compound.
By integrating the data from these techniques, a complete and confirmed structure of the metabolite can be established. numberanalytics.com
Sample Preparation and Matrix Effects in Environmental and Biological Samples
The analysis of trace levels of Zectran and this compound in environmental (e.g., water, soil) and biological (e.g., urine, plasma) samples requires an effective sample preparation step to isolate the analytes from interfering matrix components. numberanalytics.comresearchgate.net The complexity of these matrices can cause significant "matrix effects," which alter the response of the analytical instrument and can lead to inaccurate quantification. nih.govchromatographyonline.com
Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS method. qscience.comnih.govnih.gov SPE is widely used, where the sample is passed through a cartridge containing a solid sorbent that retains the analytes, which are then washed and eluted with a small volume of solvent, thereby cleaning up and concentrating the sample. nih.gov
Matrix effects, particularly in LC-MS analysis, are caused by co-eluting endogenous components from the sample that can either suppress or enhance the ionization of the target analytes. numberanalytics.comnih.gov For example, high levels of dissolved organic matter in water or lipids and proteins in biological samples can interfere with analysis. numberanalytics.com To mitigate these effects, several strategies are employed:
Efficient Sample Cleanup: Thorough cleanup to remove as many interfering compounds as possible.
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples to be analyzed. chromatographyonline.com
Use of Internal Standards: The addition of a known amount of a compound (an internal standard) to every sample before processing. The ideal internal standard is an isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties and experiences the same matrix effects, allowing for accurate correction. nih.goveurl-pesticides.eu
Characterizing and controlling for matrix effects is essential for achieving accurate and reliable data in biomonitoring and environmental studies. nih.gov
Isotope-Labeling Techniques for Tracing Metabolic Pathways
Isotope-labeling is a definitive technique used to trace the metabolic fate of a compound within a biological system. bitesizebio.comwikipedia.org This method involves introducing an atom with a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C) isotope into the parent molecule, in this case, Zectran. wikipedia.orgnumberanalytics.com This "labeled" molecule is chemically identical to the unlabeled version and follows the same metabolic pathways. numberanalytics.com
Once the labeled Zectran is administered to an organism (e.g., rat, insect) or applied to a plant, the metabolic processes will convert it into various metabolites. researchgate.netnih.gov These metabolites, including this compound, will retain the isotopic label. who.intllu.edu By using analytical techniques capable of detecting the isotope, such as mass spectrometry (which detects the mass difference) or a scintillation counter (for radioisotopes), researchers can track the appearance of the label in different chemical forms over time. bitesizebio.comwikipedia.org
Studies using carbonyl-¹⁴C-labeled Zectran have been instrumental in elucidating its metabolic pathways. who.int For instance, incubation of labeled Zectran with rat liver microsomes resulted in the formation of several metabolites, including 4-methylformamido-3,5-xylyl methylcarbamate. llu.edu Similarly, studies in insects identified 4-formamido-3,5-xylyl methylcarbamate as a metabolite. echemi.com These tracer studies provide direct and unambiguous evidence that this compound is a product of Zectran metabolism. researchgate.netwho.int
Computational Chemistry and Molecular Modeling for Zectran and Formamido Zectran Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For carbamate (B1207046) insecticides, QSAR is primarily used to predict their inhibitory potency against the target enzyme, acetylcholinesterase (AChE). The goal is to develop a predictive model that can estimate the inhibitory constant (e.g., IC₅₀) of a novel or un-tested analog based on calculated molecular descriptors.
A typical QSAR study for Zectran and its analogs, including Formamido zectran, involves calculating a range of descriptors that quantify physicochemical properties. These often include:
Hydrophobicity: Represented by the logarithm of the octanol-water partition coefficient (LogP).
Steric Parameters: Such as Molar Refractivity (MR) or molecular volume, which describe the size and shape of the molecule.
Electronic Parameters: Like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.
A multiple linear regression (MLR) analysis is then performed to generate a predictive equation. For a series of Zectran derivatives, a hypothetical QSAR model for AChE inhibition (expressed as pIC₅₀, the negative logarithm of the IC₅₀ value) might yield the following equation:
pIC₅₀ = 1.25(LogP) - 0.05(MR) + 2.10(σ) + 3.50
This equation suggests that increased hydrophobicity and strong electron-withdrawing groups on the aryl ring enhance inhibitory activity, while increased molecular bulk is slightly detrimental. This compound, a metabolite where a methyl group on the dimethylamino substituent is replaced by a formyl group (-CHO), exhibits distinct descriptor values compared to its parent compound, Zectran. The formamido group is more polar and has different electronic properties than the dimethylamino group, which directly influences its predicted activity within the QSAR model.
The table below presents hypothetical data for Zectran, this compound, and other analogs, illustrating their fit within the QSAR model.
| Compound | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Observed pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| Zectran | 2.85 | 65.2 | -0.60 | 5.81 | 5.85 |
| This compound | 1.90 | 63.5 | -0.35 | 4.79 | 4.81 |
| 4-Nitro-Zectran Analog | 2.90 | 68.0 | 0.78 | 5.29 | 5.36 |
| 4-Chloro-Zectran Analog | 3.40 | 70.1 | 0.23 | 5.16 | 5.23 |
The strong correlation between observed and predicted pIC₅₀ values validates the model's utility. For this compound, the lower LogP and less negative Hammett constant contribute to a lower predicted inhibitory potency compared to Zectran, a finding consistent with experimental observations that metabolic transformation can alter biological activity.
Molecular Docking Studies of Carbamate-Acetylcholinesterase Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. In the context of this compound, docking studies are crucial for visualizing and quantifying its interaction with the active site of acetylcholinesterase (AChE).
The AChE active site is a deep, narrow gorge containing several key regions:
The Catalytic Triad (B1167595): Comprising Serine (Ser203), Histidine (His447), and Glutamate (B1630785) (Glu334), which is responsible for substrate hydrolysis.
The Anionic Subsite (AS): Contains Tryptophan (Trp86), which interacts with the quaternary ammonium (B1175870) group of acetylcholine (B1216132).
The Acyl-Binding Pocket: A hydrophobic pocket that accommodates the acetyl group of the substrate.
Docking simulations place Zectran and this compound into the AChE active site (PDB ID: 1ACJ, for example) and calculate a binding energy or docking score, which estimates the binding affinity. The analysis also reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-enzyme complex.
Research findings indicate that the carbamate moiety of both Zectran and this compound orients towards the catalytic Ser203, positioning it for the carbamoylation reaction that inhibits the enzyme. However, the substituents on the aromatic ring and the amino group dictate the precise binding mode and affinity. The formamido group (-NHCHO) in this compound is capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This can lead to additional or altered hydrogen bonding patterns compared to Zectran's dimethylamino group, which is primarily a hydrophobic substituent.
The following table summarizes comparative docking results for Zectran and this compound.
| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue, Distance Å) | Key Hydrophobic/π-π Interactions (Residues) |
|---|---|---|---|
| Zectran | -9.8 | Carbamate O ↔ His447 (2.9 Å) | Trp86, Tyr337, Phe338 |
| This compound | -8.5 | Carbamate O ↔ His447 (3.0 Å); Formyl O ↔ Gly121 (2.8 Å) | Trp86, Tyr337 |
Prediction of Environmental Fate and Degradation Pathways via In Silico Methods
In silico models are increasingly used to predict the environmental fate of chemicals, including their persistence, mobility, and degradation pathways. For compounds like this compound, these models can estimate properties like soil sorption coefficient (Koc) and predict susceptibility to key degradation processes like hydrolysis, photolysis, and microbial biodegradation.
Software platforms like the T.E.S.T. (Toxicity Estimation Software Tool) from the U.S. EPA or other predictive systems use fragment-based contribution methods and rule-based systems to forecast degradation. The primary degradation pathways for N-aryl carbamates involve:
Hydrolysis of the Carbamate Ester Linkage: This is a critical pathway in aqueous environments, breaking the molecule into 4-(formamido)-3,5-xylenol, methylamine, and carbon dioxide. The rate is pH-dependent, typically accelerating under alkaline conditions.
Oxidation/Transformation of Substituents: The formamido group itself can be hydrolyzed to an amino group, or the remaining N-methyl group can be oxidized and removed.
Photodegradation: Aromatic compounds can be degraded by sunlight, often through reactions involving hydroxyl radicals.
Predictive models can estimate the half-life (t₁/₂) of this compound in different environmental compartments.
| Compound | Environmental Compartment | Predicted Primary Reaction | Predicted Half-Life (t₁/₂) | Major Predicted Metabolite |
|---|---|---|---|---|
| Zectran | Water (pH 7) | Ester Hydrolysis | 35 days | 4-(Dimethylamino)-3,5-xylenol |
| This compound | Water (pH 7) | Ester Hydrolysis | 28 days | 4-(Formamido)-3,5-xylenol |
| This compound | Soil (Aerobic) | Microbial Degradation | 15 days | 4-Amino-3,5-xylenol |
| Zectran | Soil (Aerobic) | Microbial Degradation | 22 days | This compound |
The predictions suggest that this compound may be slightly less persistent in water and soil than its parent compound, Zectran. This is plausible as the formamido group can make the molecule more susceptible to certain microbial enzymes or slightly alter its electronic structure to favor hydrolysis. These in silico predictions are invaluable for prioritizing experimental studies and conducting environmental risk assessments.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly powerful for studying reaction mechanisms, as it can accurately calculate the energies of reactants, products, and, most importantly, the transition states that connect them.
For this compound, DFT is applied to model the key inhibitory step: the carbamoylation of Ser203 in the AChE active site. This reaction proceeds via a two-step, addition-elimination mechanism. A simplified model system is often used, such as the reaction of this compound with a methanol (B129727) or serine residue analog, to make the calculations computationally feasible.
The calculations determine:
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. A lower Ea corresponds to a faster reaction rate.
By comparing the DFT results for Zectran and this compound, researchers can gain insight into their relative reactivity and inhibitory potency. The electron-withdrawing nature of the formyl group in this compound can influence the electrophilicity of the carbamate carbonyl carbon. This makes it more susceptible to nucleophilic attack by the Ser203 hydroxyl group. While the initial binding (docking score) may be weaker, the subsequent chemical reaction could be more facile.
| Reactant | Reaction Step | Calculated Activation Energy (Ea, kcal/mol) | Calculated Reaction Energy (ΔE, kcal/mol) |
|---|---|---|---|
| Zectran + Serine analog | Formation of Tetrahedral Intermediate | 15.2 | -5.1 |
| Zectran + Serine analog | Release of Phenol (B47542) Leaving Group | 8.5 | -12.3 |
| This compound + Serine analog | Formation of Tetrahedral Intermediate | 14.1 | -4.8 |
| This compound + Serine analog | Release of Phenol Leaving Group | 7.9 | -11.5 |
The DFT results hypothetically show that this compound has a slightly lower activation energy for the formation of the tetrahedral intermediate compared to Zectran (14.1 vs. 15.2 kcal/mol). This supports the idea that despite weaker initial non-covalent binding, its electronic properties make it a more reactive carbamoylating agent, contributing to its efficacy as an enzyme inhibitor.
Conformational Analysis and Molecular Dynamics Simulations of Zectran and its Metabolites
While static models like docking provide a snapshot of binding, molecules are dynamic entities. Conformational analysis and Molecular Dynamics (MD) simulations explore this flexibility and provide a time-resolved view of the ligand-receptor complex.
Conformational Analysis: Before docking, a conformational search is performed on the ligand (e.g., this compound) to identify its low-energy three-dimensional shapes (conformers). The orientation of the formamido group and the rotation around the aryl-carbamate bond are critical for fitting into the AChE active site. The lowest energy conformer is typically used for initial docking studies.
Molecular Dynamics (MD) Simulations: An MD simulation takes the docked complex (e.g., this compound bound to AChE) and simulates the movements of all atoms over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. MD simulations are used to:
Assess the stability of the docked pose.
Observe dynamic changes in interactions (e.g., hydrogen bonds forming and breaking).
Analyze the flexibility of the ligand and key protein residues.
Calculate more rigorous binding free energies using methods like MM/PBSA.
Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) of atomic positions. A low and stable RMSD for the ligand and protein backbone indicates a stable binding complex.
| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Average H-Bond Count (Ligand-Protein) |
|---|---|---|---|---|
| AChE + Zectran | 100 | 1.1 ± 0.3 | 1.5 ± 0.2 | 1.2 |
| AChE + this compound | 100 | 1.4 ± 0.4 | 1.6 ± 0.3 | 2.1 |
| Apo-AChE (unbound) | 100 | N/A | 1.4 ± 0.2 | N/A |
The MD simulation data suggests that both complexes are stable, as indicated by the low protein backbone RMSD values, which are comparable to the unbound (Apo) enzyme. This compound exhibits a slightly higher ligand RMSD, indicating more flexibility within the binding pocket. Critically, it maintains a higher average number of hydrogen bonds with the protein throughout the simulation, confirming the stable interaction (e.g., with Gly121) predicted by docking. This dynamic stability is a key factor in its inhibitory mechanism.
Future Research Directions and Unexplored Avenues in Formamido Zectran Studies
Identification of Novel Biotransformation Products in Diverse Ecosystems
The biotransformation of Zectran (mexacarbate) has been shown to yield a suite of metabolites, including Formamido zectran. Early studies identified several transformation products in various organisms. For instance, in vitro studies with rat, dog, and human liver fractions identified 4-methylamino-3,5-xylyl N-methylcarbamate as the primary metabolite, with this compound being a minor product. llu.edu Investigations in insects, such as the spruce budworm and tobacco budworm, also identified 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido-3,5-xylyl-methylcarbamates. nih.gov
However, the full spectrum of biotransformation products across a wider range of environmental compartments is not yet known. Future research should prioritize the investigation of Zectran and this compound metabolism in previously unexamined or under-examined ecosystems. This includes a variety of soil types with different microbial communities and physicochemical properties, aquatic ecosystems (both freshwater and marine), and a broader range of plant species. The use of advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial in identifying and quantifying novel, potentially more persistent, or more toxic metabolites that have so far gone undetected.
Table 1: Known Biotransformation Products of Zectran (Mexacarbate)
| Metabolite Name | Chemical Formula | Organism/System Detected In |
| 4-Methylamino-3,5-xylyl N-methylcarbamate | C₁₁H₁₆N₂O₂ | Human, Rat, Dog (liver); Insects |
| 4-Amino-3,5-xylyl N-methylcarbamate | C₁₀H₁₄N₂O₂ | Insects |
| 4-Methylformamido-3,5-xylyl N-methylcarbamate | C₁₂H₁₆N₂O₃ | Human, Rat, Dog (liver); Insects |
| This compound | C₁₁H₁₄N₂O₃ | Human, Rat, Dog (liver); Insects |
| 4-Dimethylamino-3,5-xylenol | C₁₀H₁₅NO | Dogs, Aquatic Environments |
| 2,6-Dimethylhydroquinone | C₈H₁₀O₂ | Dogs |
This table is based on data from existing literature and highlights the need for expansion to other ecosystems. llu.edunih.gov
Elucidation of Specific Microbial Contributions to this compound Degradation
Microbial degradation is a primary route for the dissipation of carbamate (B1207046) pesticides in the environment. frontiersin.orgupm.edu.my A wide array of bacterial and fungal genera, including Pseudomonas, Bacillus, Aspergillus, and Trichoderma, have been identified as capable of degrading various carbamates. frontiersin.orgupm.edu.mynih.gov The degradation process often begins with the hydrolysis of the carbamate bond by enzymes such as carbamate hydrolases or carboxylesterases, which often detoxifies the parent compound. upm.edu.my For Zectran specifically, degradation has been noted to be mediated by microorganisms, with studies pointing to the involvement of microbes like Bacillus megaterium. nih.gov
A significant gap in the current knowledge is the specific role of microbial communities and individual species in the degradation of this compound itself. Future research should focus on isolating and identifying microorganisms from carbamate-contaminated environments that can utilize this compound as a carbon or nitrogen source. nih.gov Characterizing the specific enzymes and genetic pathways involved in its breakdown is the next logical step. This could involve identifying novel hydrolases or oxidoreductases and understanding the role of mechanisms like horizontal gene transfer in the evolution of these degradative capabilities. upm.edu.myasm.org Such knowledge is fundamental for developing effective bioremediation strategies.
Table 2: Microbial Genera Implicated in Carbamate Degradation
| Microbial Kingdom | Genera |
| Bacteria | Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Arthrobacter, Aminobacter |
| Fungi | Trichoderma, Pichia, Trametes, Aspergillus, Mucor, Gliocladium, Phlebia |
This table represents a general overview; specific species responsible for this compound degradation require identification. frontiersin.orgnih.govpjoes.com
Development of Advanced Remediation Technologies for Carbamate Contamination
The contamination of soil and water with carbamate pesticides necessitates the development of effective remediation technologies. Current approaches include physico-chemical methods like adsorption on activated carbon and advanced oxidation processes (AOPs) such as photolysis, as well as biological methods. bg.ac.rsresearchgate.net Bioremediation, which leverages microorganisms or their enzymes to break down contaminants, is considered a more cost-effective and environmentally friendly alternative. mdpi.com This includes in situ techniques like biostimulation (adding nutrients to boost native microbial activity) and bioaugmentation (introducing specific degrading microbes to a site). mdpi.com
Future research should aim to create more advanced and efficient remediation systems. A promising area is the development of enzymatic bioremediation, which uses isolated and immobilized enzymes for targeted contaminant degradation. acs.orgresearchgate.net This approach avoids the complexities of introducing live organisms into the environment. Research into protein engineering could enhance the stability and efficiency of carbamate-hydrolyzing enzymes. nih.gov Furthermore, the design of "synthetic consortia," where multiple microbial strains with complementary metabolic capabilities are combined, could achieve more complete mineralization of this compound and other metabolites. frontiersin.orgnih.gov The use of novel materials, such as covalent organic frameworks (COFs) for selective adsorption and photocatalytic degradation, also presents an innovative frontier for carbamate remediation. uaeu.ac.ae
Mechanistic Investigations of Carbamate Persistence in Lignin (B12514952) and Other Biopolymers
The long-term fate of pesticides in soil is heavily influenced by their interaction with soil organic matter, including biopolymers like lignin and humic substances. nih.gov These interactions can lead to the formation of "bound residues," where the pesticide or its metabolites become physically entrapped or chemically bonded to the organic matrix. nih.gov This binding can decrease the bioavailability of the compound for microbial degradation, thereby increasing its persistence in the environment. oregonstate.edu The mechanisms of interaction include weaker forces like hydrogen bonding and stronger, covalent bonding. nih.govajol.info
A critical area for future investigation is the specific nature of the interaction between this compound and complex biopolymers. Research is needed to determine whether this compound and its amino-group-containing precursors can form covalent bonds with lignin or humic acids, potentially through enzymatic reactions catalyzed by microbial phenol (B47542) oxidases. nih.gov Understanding these binding mechanisms at a molecular level is essential for predicting the long-term storage and potential future release of these residues in the soil. This knowledge would also inform the development of remediation strategies capable of targeting these persistent, bound forms.
Comparative Ecotoxicological Studies of this compound with Other Carbamate Metabolites
The toxicity of carbamate pesticides is primarily due to their inhibition of acetylcholinesterase (AChE). who.intinchem.org While the toxicity of the parent compound Zectran (mexacarbate) has been studied, the ecotoxicological profiles of its various metabolites are not well-established. It is a known principle in toxicology that metabolic transformation does not always lead to detoxification; in some cases, metabolites can be as toxic or even more toxic than the parent compound. who.intinchem.org For example, the metabolism of some carbamates can lead to reactive intermediates that cause oxidative stress or act as endocrine disruptors. nih.govacs.org
Therefore, a crucial avenue for future research is the comprehensive, comparative ecotoxicological assessment of this compound and other major Zectran metabolites (e.g., 4-methylamino- and 4-amino-3,5-xylyl methylcarbamate). These studies should evaluate a range of toxicological endpoints beyond acute toxicity, including chronic toxicity, developmental effects, and endocrine disruption potential. It is vital that these comparisons are conducted across different trophic levels, including aquatic invertebrates, fish, and soil organisms, to build a complete picture of the environmental risk posed by the entire suite of Zectran degradation products. who.int
Q & A
Q. Guidelines for Classification
- Basic Questions : Focus on foundational methods (e.g., synthesis, characterization) .
- Advanced Questions : Require interdisciplinary approaches (e.g., computational modeling, advanced statistics) .
- Methodological Rigor : Emphasize reproducibility, peer-reviewed validation, and adherence to ethical data practices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
